molecular formula C15H18N4O6S2 B2922072 methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate CAS No. 2310145-30-1

methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate

Cat. No.: B2922072
CAS No.: 2310145-30-1
M. Wt: 414.45
InChI Key: YMKSPHZCQKHTOX-UHFFFAOYSA-N
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Description

Methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate is a synthetic compound featuring a carbamate group linked to a phenyl ring, which is further substituted with two sulfonyl moieties connecting to an azetidine and a 1-methylimidazole group. While direct references to this compound are absent in the provided evidence, its structure aligns with benzimidazole-derived carbamates (e.g., benomyl, carbendazim), which are well-documented as fungicides and microtubule inhibitors . The dual sulfonyl groups and azetidine ring in this compound likely modulate its physicochemical properties and biological activity compared to simpler analogs.

Properties

IUPAC Name

methyl N-[4-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O6S2/c1-18-8-7-16-14(18)26(21,22)13-9-19(10-13)27(23,24)12-5-3-11(4-6-12)17-15(20)25-2/h3-8,13H,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKSPHZCQKHTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, while the azetidine ring is often prepared via the reaction of an appropriate amine with a sulfonyl chloride. The final step involves the coupling of these intermediates with a phenyl carbamate under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the coupling reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields N-oxides, while reduction of the sulfonyl groups produces thiols .

Scientific Research Applications

Methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the sulfonyl and carbamate groups can form hydrogen bonds with amino acid residues, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Structural Features :
  • Core : Phenyl-carbamate backbone.
  • Substituents : Dual sulfonyl linkages to azetidine and 1-methylimidazole.
  • Molecular Complexity : Higher due to the azetidine-sulfonyl-imidazole motif.
Analog 1: Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate)
  • Structure: Features a benzimidazole core with a butylamino carbonyl group and carbamate.
  • Comparison: Unlike the target compound, benomyl lacks sulfonyl groups and azetidine, relying on a simpler substituent for activity. This difference may reduce polarity and alter binding kinetics .
Analog 2: Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate)
  • Structure : Simplest analog with only a benzimidazole-carbamate linkage.
  • Comparison : The absence of sulfonyl and azetidine groups in carbendazim likely results in lower molecular weight (191.2 g/mol vs. ~450–500 g/mol for the target compound) and distinct solubility profiles .
Analog 3: Compound 9c (From )
  • Structure : Contains a benzodiazolyl group, triazole, and thiazole substituents.
  • Comparison: Shares sulfonamide linkages but diverges in core structure (triazole-thiazole vs.
Analog 4: Compound 10h (From )
  • Structure : N-{4-[(4-Methoxyphenyl)(phenyl)methyl]-1-methyl-1H-imidazol-2-yl}-4-methylbenzenesulfonamide.
  • Comparison : Features a sulfonamide and imidazole but lacks the carbamate and azetidine groups, highlighting the target compound’s unique hybrid design .
Table 1: Comparative Data
Compound Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound ~500 (estimated) Carbamate, dual sulfonyl, azetidine Fungicide (inferred)
Benomyl 290.3 Benzimidazole, butylamino carbonyl Agricultural fungicide
Carbendazim 191.2 Benzimidazole-carbamate Broad-spectrum fungicide
Compound 9c ~550 (estimated) Benzodiazolyl, triazole, thiazole Enzyme inhibition (hypothetical)
Compound 10h 522.2 Sulfonamide, methoxyphenyl, imidazole Synthetic intermediate
Key Findings :

Bioactivity : Benzimidazole carbamates inhibit β-tubulin polymerization. The azetidine and imidazole-sulfonyl groups in the target compound may confer unique binding modes, possibly increasing affinity for resistant fungal strains .

Synthetic Complexity: The target compound’s synthesis (inferred from –3) would require multi-step reactions, including sulfonylation and azetidine functionalization, contrasting with simpler one-step carbamate formations in benomyl .

Research Implications and Gaps

  • Activity Data: No direct bioactivity data for the target compound exists in the evidence. Testing against fungal strains or microtubule assays is needed.
  • Toxicity: Structural analogs like benomyl have known toxicity; the azetidine group may introduce novel safety profiles requiring evaluation .
  • Synthetic Optimization : Lessons from (ultrasound-assisted synthesis) and (Pd-catalyzed reactions) could streamline production .

Biological Activity

Methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The compound can be structurally characterized by the following molecular formula:

  • Molecular Formula : C15H19N5O4S2
  • Molecular Weight : Approximately 395.47 g/mol

The structure includes a methyl carbamate group, an azetidine ring, and a sulfonamide moiety, which contribute to its biological properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in bacterial biosynthesis pathways. This inhibition can lead to reduced bacterial growth and cell death.
  • Apoptosis Induction : Preliminary studies suggest that this compound may trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Activity : The imidazole ring is often associated with antimicrobial properties, enhancing the compound's effectiveness against various pathogens.

Antimicrobial Studies

A series of experiments have evaluated the antimicrobial activity of this compound against a range of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF7 (breast cancer)20 µM
A549 (lung cancer)25 µM

These findings suggest that this compound has promising anticancer properties, warranting further investigation into its mechanism of action.

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of compounds containing similar structural motifs:

  • Study on Imidazole Derivatives : A review highlighted that imidazole derivatives exhibit significant antibacterial and anticancer activities due to their ability to interact with biological targets such as DNA and specific enzymes .
  • Combination Therapy Research : Investigations into combination therapies involving sulfonamide compounds demonstrated enhanced efficacy against resistant bacterial strains when used alongside traditional antibiotics .
  • Mechanistic Insights : Research has shown that certain derivatives can induce apoptosis in cancer cells via mitochondrial pathways, emphasizing the need for further mechanistic studies to elucidate these effects .

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